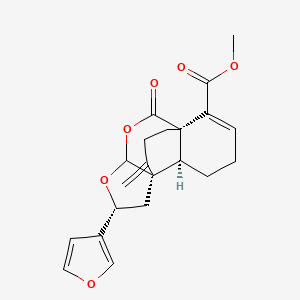
Croverin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Croverin is a diterpenoid compound isolated from the aerial parts of Croton laui . It has a chemical formula of C21H22O6 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. Generally, the chemical reactions of diterpenoid compounds depend on their specific molecular structure and the conditions under which the reactions take place .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.40 . It is typically stored at -20°C in powder form, or at 4°C in DMSO for up to 2 weeks, or at -80°C in DMSO for up to 6 months . Unfortunately, other specific physical and chemical properties of this compound are not detailed in the available resources.
Applications De Recherche Scientifique
Contract Research Organizations and Commercialization : Mirowski and Van Horn (2005) discuss the rise of contract research organizations (CROs) and their role in the commercialization of scientific research, particularly in the biopharmaceutical sector (Mirowski & Van Horn, 2005). This could be relevant if Croverin research involves CROs.
Calorie-Restriction and Longevity Research : The work by L. Robert (2013) on the effects of calorie restriction on longevity and its implications for human health (Robert, 2013). This might be pertinent if this compound research intersects with human health and longevity studies.
Access Control in Scientific Applications : Sarfraz et al. (2013) analyze security requirements for scientific applications, focusing on robust authorization mechanisms to prevent unauthorized data access (Sarfraz et al., 2013). This could be relevant for managing sensitive data in this compound research.
CRIS - Computational Research Infrastructure for Science : Described by Dragut et al. (2013), CRIS provides a scalable and collaborative data management and workflow infrastructure for scientific research (Dragut et al., 2013). This infrastructure might be useful in this compound research for data management.
Success Factors in Scientific Research Groups : Gao et al. (2019) examine factors behind the success and sustainability of scientific research groups, which might offer insights into effective collaboration in this compound research (Gao et al., 2019).
Corticotropin-Releasing Factor in Transgenic Mice : Stenzel-Poore et al. (1994) discuss corticotropin-releasing factor (CRF) overproduction in transgenic mice, a study that could offer methodological insights for research on this compound (Stenzel-Poore et al., 1994).
Building a Virtual Cancer Research Organization : Hornbrook et al. (2005) describe the establishment of the Cancer Research Network, a collaborative virtual research organization, which may be relevant for setting up similar networks for this compound research (Hornbrook et al., 2005).
CRM1-Mediated Nuclear Export : Hutten and Kehlenbach (2007) discuss CRM1, a nuclear export receptor, and its implications in various cellular processes, possibly offering a tangential insight into this compound's mechanism of action if it involves similar pathways (Hutten & Kehlenbach, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVQGRKTCTNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2883471.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2883472.png)
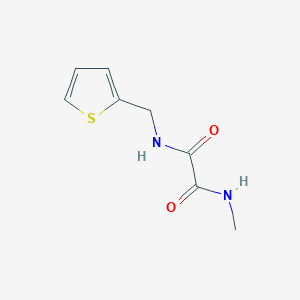
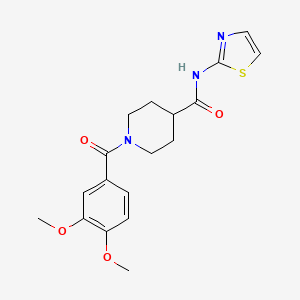

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)
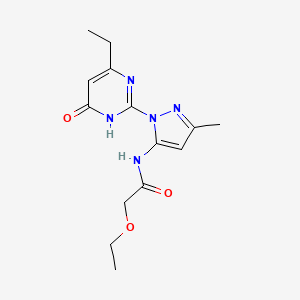
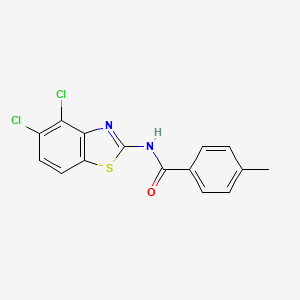
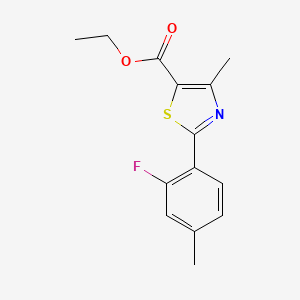
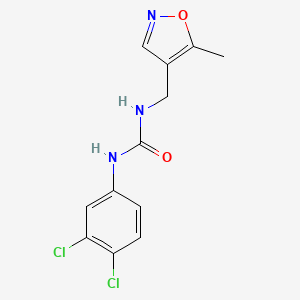
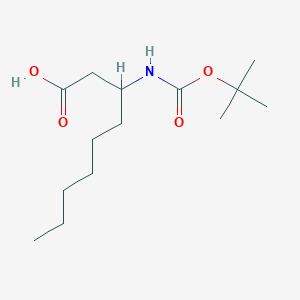
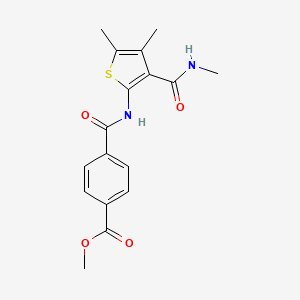
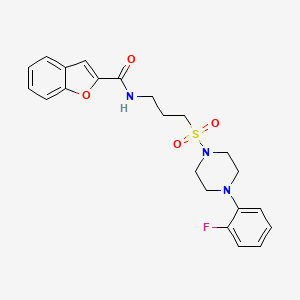
![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)
